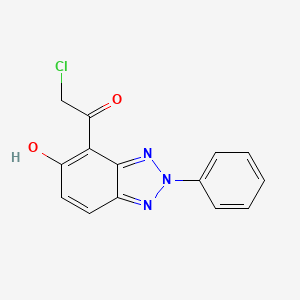![molecular formula C9H4N4 B14186587 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)
1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile is a heterocyclic compound with a unique structure that has garnered significant interest in the fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolo-pyridine compounds with altered functional groups .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific molecular pathways in diseases such as cancer.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to FGFR, the compound prevents the activation of downstream signaling cascades, thereby exerting its biological effects .
Comparación Con Compuestos Similares
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,2-b]pyridine
- 1H-Pyrrolo[2,3-c]pyridine
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile stands out due to its specific substitution pattern and the presence of two cyano groups at positions 5 and 6. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H4N4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-4-7-3-6-1-2-12-9(6)13-8(7)5-11/h1-3H,(H,12,13) |
Clave InChI |
CMHJXIMPZKRVPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC(=C(C=C21)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)



![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)


![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)
